molecular formula C16H13BrN2O4S B509115 N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-40-9

N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509115
CAS No.: 663168-40-9
M. Wt: 409.3g/mol
InChI Key: FKWKDSYOSBRQKP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromoaniline and 1,2-benzisothiazol-3-one.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions involve the use of solvents like dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the benzisothiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Biological Activity:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromophenyl group and benzisothiazole moiety can interact with proteins, enzymes, or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
  • N-(4-fluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the phenyl ring can influence the compound’s reactivity and biological activity, making it unique compared to its chloro- and fluoro- counterparts.
  • Reactivity : The bromine atom can participate in unique substitution reactions not possible with other halogens.

This detailed overview provides a comprehensive understanding of N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through a series of reactions involving the condensation of 4-bromobenzoyl chloride with 3-amino-1,2-benzisothiazole-1,1-dioxide. The reaction typically requires specific conditions such as an inert atmosphere and controlled temperature to ensure optimal yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of benzisothiazole exhibit notable antimicrobial activity. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, several compounds showed significant inhibition zones. The compound was tested alongside others and demonstrated promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

MicroorganismInhibition Zone (mm)Compound Tested
Staphylococcus aureus15N-(4-bromophenyl)-3-(...)
Escherichia coli12N-(4-bromophenyl)-3-(...)
Pseudomonas aeruginosa10N-(4-bromophenyl)-3-(...)

Anticancer Activity

In vitro studies have shown that compounds containing the benzisothiazole moiety can induce apoptosis in cancer cell lines. For example, a study found that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with a half-maximal inhibitory concentration (IC50) of approximately 25 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .

Case Studies

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of various benzisothiazole derivatives found that the compound showed a higher activity compared to traditional antibiotics. The researchers conducted a series of disk diffusion tests which confirmed its effectiveness against both resistant and non-resistant strains .

Case Study 2: Anticancer Potential

Another investigation evaluated the anticancer potential of the compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin in MCF-7 cells, suggesting a synergistic effect that could be exploited for therapeutic applications .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways via mitochondrial dysfunction and caspase activation.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWKDSYOSBRQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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